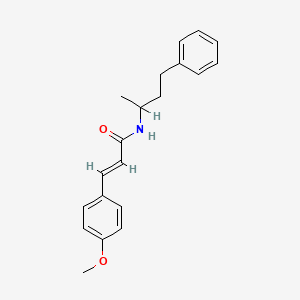![molecular formula C8H14N4O3S2 B5301755 N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5301755.png)
N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide, also known as GP-555, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This results in increased levels of neurotransmitters, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide has a variety of biochemical and physiological effects, including improved cognitive function, reduced inflammation, and increased levels of neurotransmitters in the brain. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide for lab experiments is its ability to cross the blood-brain barrier, which makes it an ideal candidate for studying the effects of drugs on the brain. However, it is important to note that N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide, including further studies on its potential as a therapeutic agent for neurodegenerative diseases, as well as its potential as an anti-inflammatory and cardiovascular agent. Additionally, more research is needed to fully understand the mechanism of action of N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide and to identify any potential side effects or limitations.
Synthesis Methods
N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide can be synthesized through a multistep process involving the reaction of 2-aminothiadiazole with isopropylamine, followed by sulfonylation with chlorosulfonic acid and subsequent reaction with propanoic acid. The resulting compound is then purified through recrystallization.
Scientific Research Applications
N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for cardiovascular diseases.
properties
IUPAC Name |
N-[5-(propan-2-ylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3S2/c1-4-6(13)9-7-10-11-8(16-7)17(14,15)12-5(2)3/h5,12H,4H2,1-3H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYQUPRLCBUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(Propan-2-YL)sulfamoyl]-1,3,4-thiadiazol-2-YL}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5301675.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)


![5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5301695.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)
![[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
![1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine](/img/structure/B5301728.png)
![1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5301736.png)
![4-[2-(acetylamino)-3-(tert-butylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5301750.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5301751.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)

![(4aS*,8aR*)-6-[(1-methylcyclopropyl)carbonyl]-1-(2-pyridin-2-ylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301779.png)